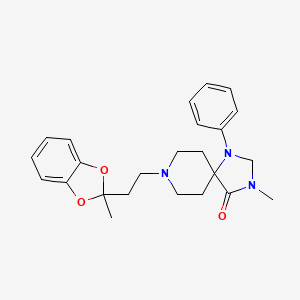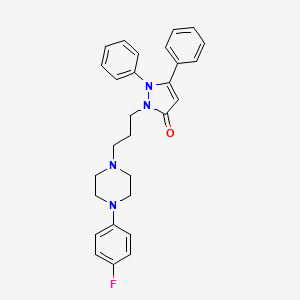
3H-Pyrazol-3-one, 1,2-dihydro-1,5-diphenyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro-1,5-diphenyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1,5-diphenyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-3H-pyrazol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the diphenyl groups: This step might involve Friedel-Crafts acylation or alkylation reactions.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced to the pyrazolone core.
Incorporation of the fluorophenyl group: This step might involve the use of fluorobenzene derivatives in a substitution reaction.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-pressure reactors, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-1,5-diphenyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-1,5-diphenyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-3H-pyrazol-3-one involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
Pathways: Modulation of biochemical pathways, such as those involved in inflammation or pain.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydro-1,5-diphenyl-3H-pyrazol-3-one: Lacks the piperazine and fluorophenyl groups.
1,2-Dihydro-1,5-diphenyl-2-(3-(4-piperazinyl)propyl)-3H-pyrazol-3-one: Lacks the fluorophenyl group.
1,2-Dihydro-1,5-diphenyl-2-(3-(4-(4-chlorophenyl)-1-piperazinyl)propyl)-3H-pyrazol-3-one: Contains a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 1,2-Dihydro-1,5-diphenyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-3H-pyrazol-3-one might confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, compared to similar compounds.
Properties
CAS No. |
85674-11-9 |
|---|---|
Molecular Formula |
C28H29FN4O |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-1,5-diphenylpyrazol-3-one |
InChI |
InChI=1S/C28H29FN4O/c29-24-12-14-25(15-13-24)31-20-18-30(19-21-31)16-7-17-32-28(34)22-27(23-8-3-1-4-9-23)33(32)26-10-5-2-6-11-26/h1-6,8-15,22H,7,16-21H2 |
InChI Key |
QGGAEVKFTWHDFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



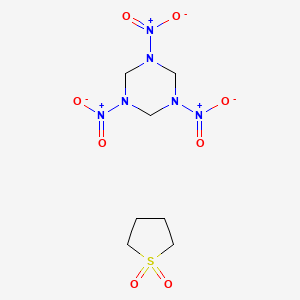
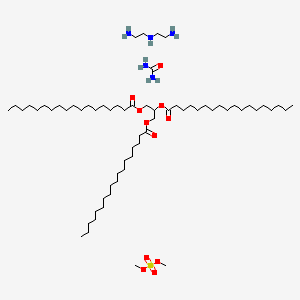
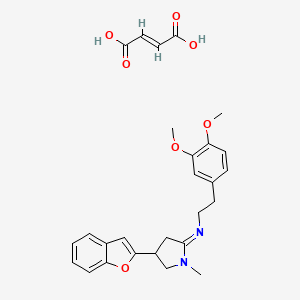
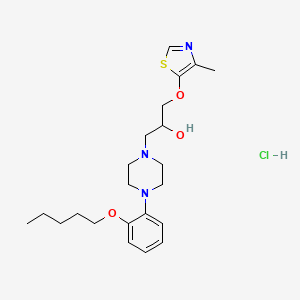
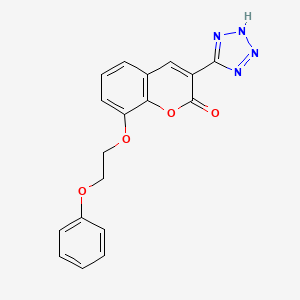
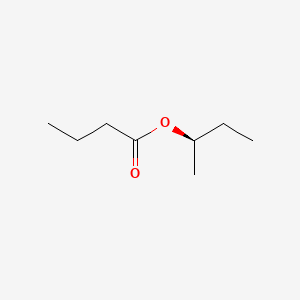


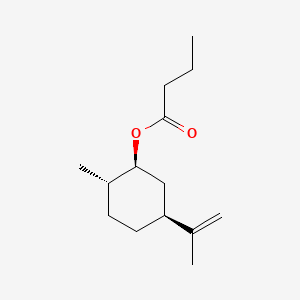
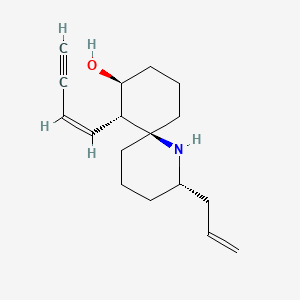
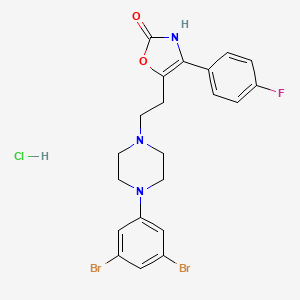
![9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12744874.png)
